Combretol

Catalog No.
S647302
CAS No.
5084-19-5
M.F
C20H20O8
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Combretol

CAS Number

5084-19-5

Product Name

Combretol

IUPAC Name

5-hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H20O8/c1-23-11-8-12(21)16-13(9-11)28-18(20(27-5)17(16)22)10-6-14(24-2)19(26-4)15(7-10)25-3/h6-9,21H,1-5H3

InChI Key

SUNUQCQIFHHEOW-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)O

Combretol, scientifically known as 5-hydroxy-3,3′,4′,5′,7-pentamethoxyflavone, is a yellow pigment isolated from the plant Combretum quadrangulare. This compound belongs to the flavonoid family and is characterized by its complex methoxy substitution pattern. The structure of Combretol has been elucidated through various spectroscopic techniques, including mass spectrometry and ultraviolet spectroscopy, confirming its unique chemical identity and properties .

The mechanism of action of combretol is not fully understood, but its potential health benefits are thought to be related to its interaction with various cellular processes. Some studies suggest it may possess:

  • Antioxidant Activity: The structure of combretol with its multiple methoxy groups suggests potential free radical scavenging activity, a characteristic of many antioxidants.
  • Antileishmanial Activity: Studies have shown combretol to be effective against Leishmania parasites, potentially due to its interaction with parasite membranes.
Typical of flavonoids, including:

  • Methylation: The presence of hydroxyl groups allows for methylation reactions, which can enhance lipophilicity and biological activity.
  • Oxidation: Combretol can be oxidized to form various derivatives that might exhibit different biological activities.
  • Reduction: Reduction reactions may convert the flavonoid into its corresponding dihydro form.

These reactions can be leveraged in synthetic pathways to create analogs with potentially enhanced properties.

Research indicates that Combretol exhibits significant biological activities:

  • Anticancer Properties: It has shown strong inhibitory effects against tumor necrosis factor-alpha-induced cell death and cytotoxicity against various cancer cell lines .
  • Antioxidant Activity: Combretol demonstrates antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects: The compound has been noted for its ability to modulate inflammatory responses.

These activities suggest that Combretol could be a valuable candidate for further pharmacological studies.

Combretol can be synthesized through several methods:

  • Natural Extraction: Isolation from Combretum quadrangulare using solvent extraction techniques.
  • Chemical Synthesis: Synthetic pathways may involve the methylation of flavonoid precursors or the modification of existing flavonoids through various organic reactions.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce Combretol in a more sustainable manner.

Each method has its advantages and limitations concerning yield, purity, and environmental impact.

The applications of Combretol are diverse and include:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored as a potential therapeutic agent.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products to combat oxidative damage.
  • Food Industry: As a natural colorant and preservative due to its stability and bioactivity.

These applications highlight the compound's versatility across different sectors.

Interaction studies involving Combretol have revealed:

  • Synergistic Effects: When combined with other flavonoids or therapeutic agents, Combretol may enhance efficacy against certain diseases.
  • Metabolic Interactions: It is important to study how Combretol interacts with metabolic pathways in organisms, which could influence its pharmacokinetics and dynamics.

Understanding these interactions is crucial for developing effective formulations that incorporate Combretol.

Several compounds share structural similarities with Combretol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Myricetin3,5,7,3',4'-pentahydroxyflavoneExhibits strong antioxidant properties
Quercetin3,3',4',5,7-pentahydroxyflavoneKnown for its anti-inflammatory effects
Apigenin4',5,7-trihydroxyflavoneExhibits neuroprotective properties
Luteolin3',4',5-trihydroxyflavoneNoted for its potential in cancer therapy

Combretol is unique due to its specific methoxy substitutions that may enhance its solubility and biological activity compared to these other compounds. The distinct arrangement of methoxy groups contributes to its specific pharmacological properties and potential therapeutic applications.

XLogP3

3.4

Wikipedia

Combretol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

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